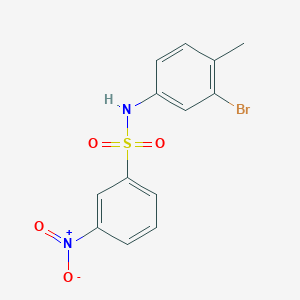
N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide
Übersicht
Beschreibung
N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide, also known as BNIT, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BNIT is a sulfonamide derivative that contains both nitro and bromo substituents, making it a valuable tool for studying biological processes and mechanisms of action. In
Wissenschaftliche Forschungsanwendungen
N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide has been used in a variety of scientific research applications due to its unique properties. One of the most significant applications of N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide is in the study of protein-protein interactions. N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide has been shown to selectively bind to specific proteins and disrupt their interactions, making it a valuable tool for studying protein function and structure. Additionally, N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide has been used in the development of new drugs and therapies for various diseases, including cancer and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide is not fully understood, but it is believed to involve the disruption of protein-protein interactions and the inhibition of specific enzymes. N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide is known to bind to specific proteins and disrupt their interactions, which can lead to changes in cellular signaling pathways and gene expression. Additionally, N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide has been shown to inhibit the activity of specific enzymes, which can have a significant impact on cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide are complex and depend on the specific proteins and enzymes that it interacts with. In general, N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide has been shown to have anti-inflammatory and anti-tumor effects, making it a promising candidate for the development of new drugs and therapies. Additionally, N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide has been shown to have neuroprotective effects, which could have significant implications for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide in lab experiments is its high selectivity and specificity for certain proteins and enzymes. This makes it a valuable tool for studying specific cellular processes and pathways. Additionally, the synthesis method for N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide is reliable and efficient, making it easy to obtain large quantities of pure compound for research purposes.
One limitation of using N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide in lab experiments is its potential toxicity and side effects. While N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide has been shown to have anti-tumor and neuroprotective effects, it can also have negative effects on other cellular processes and systems. Additionally, the high selectivity of N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide for certain proteins and enzymes can make it difficult to study other cellular processes that are not directly affected by the compound.
Zukünftige Richtungen
There are many potential future directions for research involving N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide. One area of interest is the development of new drugs and therapies based on the unique properties of N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide. Additionally, further research is needed to fully understand the mechanism of action of N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide and its effects on specific cellular processes and systems. Finally, the use of N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide in combination with other compounds and therapies could have significant implications for the treatment of various diseases and conditions.
Eigenschaften
IUPAC Name |
N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O4S/c1-9-5-6-10(7-13(9)14)15-21(19,20)12-4-2-3-11(8-12)16(17)18/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAFKSCZJNNWCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethoxy]-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4077818.png)
![2-chloro-N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-4-nitrobenzamide](/img/structure/B4077821.png)
![3-(benzyloxy)-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]benzamide](/img/structure/B4077838.png)
![ethyl 1-{2-[(2-{[(2-fluorophenyl)amino]carbonyl}-4-nitrophenyl)amino]-2-oxoethyl}-4-piperidinecarboxylate](/img/structure/B4077852.png)
![1-[4-(3-bromophenoxy)butyl]piperazine oxalate](/img/structure/B4077856.png)
![methyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4077860.png)
![2-{5-[1-(4-nitrophenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4077864.png)
![1-[3-(2-sec-butylphenoxy)propyl]azepane oxalate](/img/structure/B4077866.png)
![N-(tert-butyl)-2-({5-[hydroxy(phenyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4077873.png)

![1-{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}piperazine oxalate](/img/structure/B4077899.png)
![N-allyl-N-[2-(4-nitrophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077901.png)

![1-[3-(4-biphenylyloxy)propyl]piperazine oxalate](/img/structure/B4077917.png)